

ring-opening reactions of 1-(2-Bromophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclopropanecarbonitrile

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An In-Depth Guide to the Synthetic Utility of **1-(2-Bromophenyl)cyclopropanecarbonitrile** via Ring-Opening Strategies

Introduction: A Versatile Scaffold for Complex Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. **1-(2-Bromophenyl)cyclopropanecarbonitrile** stands out as a particularly valuable scaffold. Its structure uniquely combines three key reactive centers:

- A highly strained cyclopropane ring, which possesses significant ring strain energy (approximately 29.0 kcal/mol), making it susceptible to selective C-C bond cleavage under various conditions.[1]
- A nitrile functional group, a versatile handle that can be transformed into a wide array of other functionalities such as amines, carboxylic acids, and amides.[2]
- A bromophenyl moiety, which serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.[3][4]

The confluence of these features makes **1-(2-Bromophenyl)cyclopropanecarbonitrile** a powerful intermediate for constructing complex molecular architectures relevant to pharmaceutical and materials science research.[3][4] This guide provides a detailed exploration of its ring-opening reactions, focusing on the mechanistic underpinnings and offering practical, field-tested protocols for researchers.

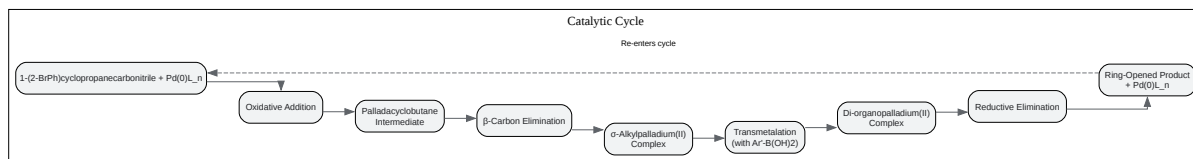
Part 1: Transition Metal-Catalyzed Ring-Opening Reactions

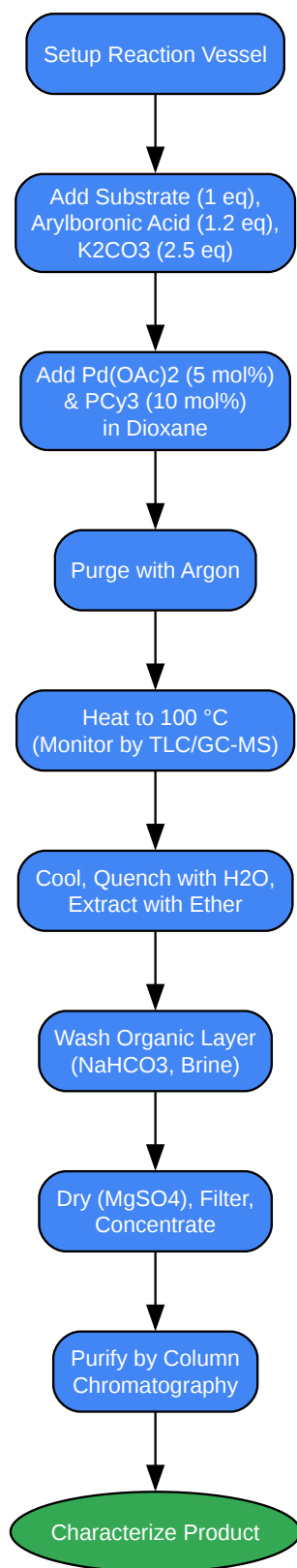
The activation of cyclopropanes by transition metals is a cornerstone of modern synthetic methodology, providing a predictable and efficient route to ring-opened products.[1] These reactions typically proceed via an oxidative addition of a low-valent metal catalyst (e.g., Pd(0), Ni(0), Rh(I)) into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate.[1] From this key intermediate, a variety of reaction pathways, including β -carbon elimination, reductive elimination, and cross-coupling, can be accessed.[5][6]

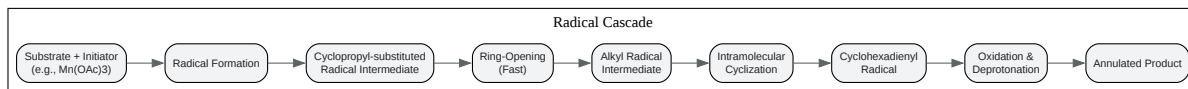
Mechanistic Overview: The Palladium-Catalyzed Pathway

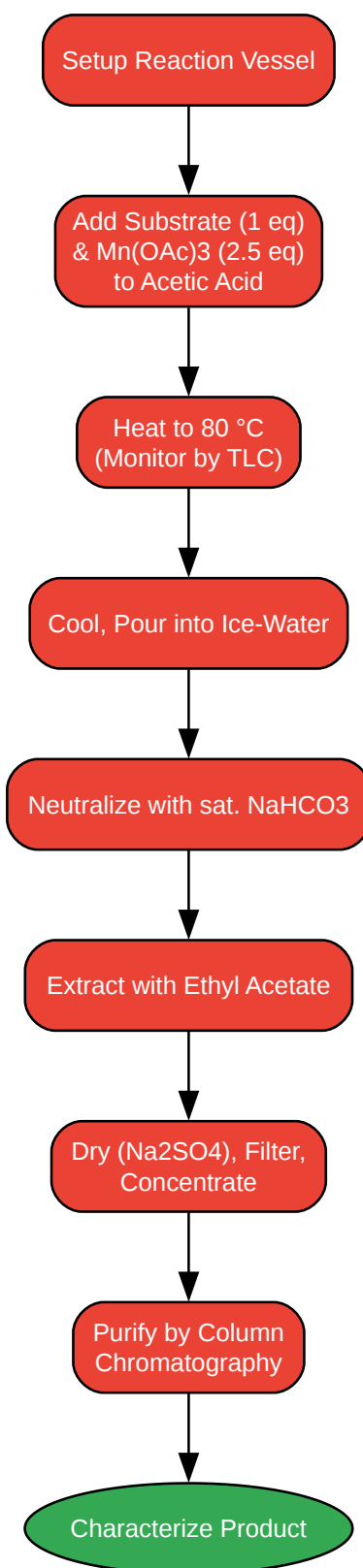
Palladium catalysis is particularly effective for the ring-opening of aryl-substituted cyclopropanes.[7] For **1-(2-Bromophenyl)cyclopropanecarbonitrile**, the reaction is initiated by the oxidative addition of a Pd(0) complex into the sterically accessible and electronically activated C1-C2 bond of the cyclopropane ring. This forms a palladacyclobutane intermediate. This intermediate is poised for further transformation. One powerful application is the coupling of this ring-opening with a subsequent cross-coupling reaction, for instance, with an arylboronic acid (Suzuki coupling), to forge new C-C bonds in a tandem sequence.

Below is a generalized mechanistic diagram for this process.









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Sources

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